![molecular formula C15H11BrClNO3 B4131111 N-(4-bromo-3-chlorophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B4131111.png)
N-(4-bromo-3-chlorophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide
Overview
Description
N-(4-bromo-3-chlorophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide, also known as BRD, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BRD is a synthetic molecule that belongs to the family of benzodioxine derivatives.
Mechanism of Action
The mechanism of action of N-(4-bromo-3-chlorophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is not fully understood. However, it has been proposed that N-(4-bromo-3-chlorophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide exerts its therapeutic effects by modulating various signaling pathways involved in cell growth, inflammation, and apoptosis. N-(4-bromo-3-chlorophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide has been reported to inhibit the activity of various enzymes such as cyclin-dependent kinases, histone deacetylases, and phosphodiesterases, which are involved in cell growth and proliferation.
Biochemical and Physiological Effects:
N-(4-bromo-3-chlorophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide has been shown to exert various biochemical and physiological effects. N-(4-bromo-3-chlorophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide has been reported to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Furthermore, N-(4-bromo-3-chlorophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide has been shown to reduce the production of pro-inflammatory cytokines, which are involved in the pathogenesis of various inflammatory diseases. In addition, N-(4-bromo-3-chlorophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide has been reported to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(4-bromo-3-chlorophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide in lab experiments is its high potency and selectivity. N-(4-bromo-3-chlorophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide has been reported to exhibit high potency against cancer cells and is highly selective towards its target enzymes. Furthermore, N-(4-bromo-3-chlorophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide has a favorable pharmacokinetic profile, which makes it suitable for in vivo studies. However, one of the limitations of using N-(4-bromo-3-chlorophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide in lab experiments is its limited solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Future Directions
There are several future directions for the research on N-(4-bromo-3-chlorophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide. One of the future directions is to investigate the potential use of N-(4-bromo-3-chlorophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide in combination with other chemotherapeutic agents for the treatment of cancer. Furthermore, more studies are needed to understand the mechanism of action of N-(4-bromo-3-chlorophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide and its effects on various signaling pathways. In addition, more research is needed to investigate the potential use of N-(4-bromo-3-chlorophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
Conclusion:
In conclusion, N-(4-bromo-3-chlorophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a synthetic molecule that has gained significant attention in scientific research due to its potential therapeutic applications. N-(4-bromo-3-chlorophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide has been reported to exhibit anti-cancer, anti-inflammatory, and neuroprotective properties. Furthermore, N-(4-bromo-3-chlorophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide has a favorable pharmacokinetic profile, which makes it suitable for in vivo studies. However, further research is needed to fully understand the mechanism of action of N-(4-bromo-3-chlorophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide and its potential therapeutic applications.
Scientific Research Applications
N-(4-bromo-3-chlorophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. N-(4-bromo-3-chlorophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide has been reported to exhibit anti-cancer activity by inhibiting the growth of cancer cells and inducing apoptosis. Furthermore, N-(4-bromo-3-chlorophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, N-(4-bromo-3-chlorophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide has been reported to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
properties
IUPAC Name |
N-(4-bromo-3-chlorophenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrClNO3/c16-10-6-5-9(7-11(10)17)18-15(19)14-8-20-12-3-1-2-4-13(12)21-14/h1-7,14H,8H2,(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGGZJCNTHJNPAK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NC3=CC(=C(C=C3)Br)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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